molecular formula C10H13N3O2 B1343010 2-(3-Nitrophenyl)piperazine CAS No. 65709-29-7

2-(3-Nitrophenyl)piperazine

Cat. No.: B1343010
CAS No.: 65709-29-7
M. Wt: 207.23 g/mol
InChI Key: VGANTLKDSNLDDD-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)piperazine is a piperazine derivative featuring a nitro group at the 3-position of the phenyl ring attached to the 2-position of the piperazine core. Piperazine derivatives are widely explored in medicinal chemistry due to their versatile pharmacological profiles, including roles as dopamine receptor ligands, enzyme inhibitors, and designer drugs. The nitro group in this compound introduces electron-withdrawing effects, influencing solubility, stability, and receptor interactions .

Properties

IUPAC Name

2-(3-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-13(15)9-3-1-2-8(6-9)10-7-11-4-5-12-10/h1-3,6,10-12H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGANTLKDSNLDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618683
Record name 2-(3-Nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65709-29-7
Record name 2-(3-Nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(3-Nitrophenyl)piperazine can undergo oxidation reactions, often resulting in the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Comparison with Similar Compounds

Substituent Position on the Piperazine Ring

  • 2-(4-Methylpiperazine) vs. 2-(3-Methylpiperazine) : demonstrates that substituent position on the piperazine ring significantly impacts bioactivity. For instance, 4-methylpiperazine derivatives exhibit higher protease inhibitory activity (IC50 < 0.015 μM) compared to 2- or 3-methyl analogs, highlighting the sensitivity of activity to substitution patterns .

Substituent Position on the Phenyl Ring

  • 3-Nitro vs. 2- or 4-Nitro Substitution : shows that substituent positions on the aromatic ring (e.g., 2-OCH3 vs. 4-OCH3) affect dopamine receptor selectivity. For example, 2-OCH3 substitution enhances D2 receptor affinity by 60-fold compared to D3, whereas 4-OCH3 reduces activity .

Comparison with Substituent Variants

Electron-Withdrawing Groups (e.g., Cl, CF3)

  • mCPP (3-Chlorophenylpiperazine) and TFMPP (3-Trifluoromethylphenylpiperazine) : These phenylpiperazine designer drugs exhibit psychostimulatory effects via serotonin receptors. The 3-nitro group in 2-(3-Nitrophenyl)piperazine may confer distinct receptor affinity compared to Cl or CF3 groups, which are less polar but similarly electron-withdrawing .
  • Biological Activity : mCPP and TFMPP are associated with hallucinations and serotonin syndrome, suggesting that nitro-substituted analogs might exhibit unique neuropharmacological profiles .

Electron-Donating Groups (e.g., OCH3, CH3)

  • 2-(3-Methoxyphenyl)piperazine: Methoxy groups enhance solubility but may reduce binding affinity due to steric hindrance. notes that piperazine incorporation improves solubility via hydrogen bonding, which the nitro group’s polarity may also facilitate .
  • Impact on Selectivity : In PARP-1 inhibitors, piperazine substitution enhances selectivity, suggesting that this compound’s nitro group could similarly fine-tune target specificity .

Piperazine Ring Modifications

N-Substitution

  • N-Sulfonylation : shows that N-sulfonylation disrupts salt bridges with proteins (e.g., E167 in PLpro), reducing activity. However, this compound’s nitro group is on the phenyl ring, leaving the piperazine nitrogens available for interactions .
  • N-Alkylation : In dopamine transporter ligands, N-propylphenyl groups improve binding (IC50 = 8.2 nM) compared to unmodified piperazines, suggesting that alkylation of this compound could enhance potency .

Bridged Piperazines

  • Rigidified Analogs: Bridged piperazines (e.g., 3,8-diaza[3.2.1]bicyclooctane) show high dopamine transporter affinity (IC50 = 8.0 nM) but reduced flexibility. The non-bridged structure of this compound may offer conformational adaptability for diverse targets .

Solubility and Stability

  • Nitro Group Effects : The nitro group’s polarity may enhance water solubility compared to hydrophobic groups (e.g., CF3) but could increase susceptibility to metabolic reduction .
  • Oxidative Stability: Manganese oxide (MnO2) oxidizes piperazine moieties in fluoroquinolones, suggesting that this compound’s nitro group might influence environmental degradation pathways .

Data Tables

Table 2: Physicochemical Properties

Compound Solubility (LogP) pKa Stability Notes
This compound Moderate (~2.5) 3.73, 7.98 Susceptible to reduction
mCPP Low (~3.0) 8.1 Metabolically stable

Biological Activity

2-(3-Nitrophenyl)piperazine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neurological disorders. This article explores its biological activity, synthesis, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C₁₁H₁₄N₂O₂
  • Molecular Weight : 218.25 g/mol

The compound features a piperazine ring substituted with a nitrophenyl group, which is believed to enhance its interaction with biological targets, particularly neurotransmitter systems.

Anxiolytic and Antidepressant Effects

Research indicates that this compound exhibits anxiolytic and antidepressant properties. The compound influences neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation. In vitro studies have shown that it can modulate serotonin receptors, suggesting its potential utility in treating anxiety and depression disorders.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnxiolyticModulation of serotonin receptors
AntidepressantInteraction with dopamine pathways
Enzyme InhibitionInhibition of metabolic enzymes

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that this compound has significant binding affinity to serotonin receptors, which correlates with its anxiolytic effects. This was assessed using radiolabeled compounds to trace binding affinities.
  • Enzyme Interaction : Research has also indicated that derivatives of piperazine, including this compound, can inhibit various metabolic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases like Alzheimer's .
  • Comparative Studies : A comparative analysis with similar compounds showed that while many piperazine derivatives exhibit biological activity, the unique nitrophenyl substitution in this compound enhances its pharmacological profile, making it a candidate for further therapeutic exploration .

The synthesis of this compound typically involves the nitration of piperazine derivatives followed by purification processes. The nitro group is believed to play a critical role in enhancing the compound's lipophilicity and receptor-binding capabilities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Nitrophenyl)piperazine
Reactant of Route 2
2-(3-Nitrophenyl)piperazine

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